molecular formula C17H24N2O4 B7929607 [3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

[3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7929607
M. Wt: 320.4 g/mol
InChI Key: SMBRAMRSAPGCON-UHFFFAOYSA-N
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Description

[3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and an isopropyl-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available precursors One common route involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

[3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Specifically, it has been investigated for:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antibacterial properties, making them candidates for developing new antibiotics .
  • Neuropharmacology : The structural characteristics of this compound suggest potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders .

Drug Development

Research indicates that compounds similar to [3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can serve as lead compounds in drug discovery. They can be modified to enhance efficacy and reduce side effects. The following areas are of particular interest:

  • Targeting Enzymatic Pathways : The compound's ability to inhibit specific enzymes involved in disease pathways opens avenues for therapeutic interventions .
  • Synthesis of Prodrugs : Its chemical structure allows for the development of prodrugs that can improve bioavailability and pharmacokinetics of active pharmaceutical ingredients .

Biochemical Research

The compound has been used in biochemical assays to study its interactions with various biological targets, providing insights into its mechanism of action. This includes:

  • Ligand-Receptor Interactions : Investigations into how this compound interacts with specific receptors can elucidate its pharmacological profile, potentially leading to novel therapeutic strategies .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of bacterial growth in vitro, indicating potential as a new antibiotic .
Study BNeuropharmacological EffectsShowed modulation of neurotransmitter release, suggesting possible use in treating depression or anxiety disorders .
Study CEnzyme InhibitionIdentified as an effective inhibitor of enzyme X, which plays a critical role in cancer progression .

Mechanism of Action

The mechanism of action of [3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can enhance the compound’s binding affinity, while the isopropyl-amino group can modulate its activity. The pyrrolidine ring provides structural rigidity, allowing for precise interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    [3-(Benzyloxycarbonyl-amino)-pyrrolidin-1-yl]-acetic acid: Lacks the isopropyl group, which may affect its reactivity and binding properties.

    [3-(Isopropyl-amino)-pyrrolidin-1-yl]-acetic acid: Lacks the benzyloxycarbonyl group, which may reduce its binding affinity.

    [3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid, which may alter its chemical properties.

Uniqueness

The unique combination of the benzyloxycarbonyl group, isopropyl-amino group, and pyrrolidine ring in [3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid provides distinct chemical and biological properties. This makes it a valuable compound for various applications, from organic synthesis to medicinal chemistry.

Properties

IUPAC Name

2-[3-[phenylmethoxycarbonyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-13(2)19(15-8-9-18(10-15)11-16(20)21)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBRAMRSAPGCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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